molecular formula C12H10N4O3 B11030420 Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate

Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate

Cat. No.: B11030420
M. Wt: 258.23 g/mol
InChI Key: DWUMCJJXHWVDMK-UHFFFAOYSA-N
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Description

Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications. This compound features a fused ring system combining pyrimidine and benzimidazole moieties, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate typically involves the cyclocondensation of 2-aminobenzimidazole with appropriate bifunctional reagents. One common method includes the reaction of 2-aminobenzimidazole with ethyl acetoacetate under acidic conditions, followed by methylation of the resulting intermediate . The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions, typically using sodium borohydride or lithium aluminum hydride, can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups. This combination enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

methyl 10-amino-4-oxopyrimido[1,2-a]benzimidazole-2-carboxylate

InChI

InChI=1S/C12H10N4O3/c1-19-11(18)7-6-10(17)15-8-4-2-3-5-9(8)16(13)12(15)14-7/h2-6H,13H2,1H3

InChI Key

DWUMCJJXHWVDMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C3=CC=CC=C3N(C2=N1)N

Origin of Product

United States

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